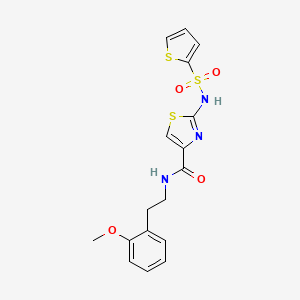

N-(2-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Description

N-(2-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a synthetic thiazole derivative characterized by a thiophene-2-sulfonamido group at position 2 of the thiazole ring and a 2-methoxyphenethyl carboxamide moiety at position 2. Its molecular formula is C₂₁H₂₀N₃O₅S₂, with a molecular weight of 469.53 g/mol. The compound’s structural uniqueness lies in the combination of a thiophene sulfonamide (electron-withdrawing) and a methoxyphenethyl chain (moderate lipophilicity), which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S3/c1-24-14-6-3-2-5-12(14)8-9-18-16(21)13-11-26-17(19-13)20-27(22,23)15-7-4-10-25-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGNJJUPZYUCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N-(2-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide (CAS Number: 1021124-42-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive review of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of N-(2-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is , and it has a molecular weight of 423.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.5 g/mol |

| CAS Number | 1021124-42-4 |

Anticancer Activity

Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. A study on structurally related thiazole derivatives demonstrated that they could inhibit tubulin polymerization, leading to antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer .

Case Study: Antiproliferative Effects

- Compound Tested : N-(2-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

- Cell Lines : Melanoma and Prostate Cancer

- Mechanism : Inhibition of tubulin polymerization

- Results : IC50 values in the low nanomolar range were observed, indicating potent anticancer activity.

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The incorporation of sulfonamide groups into thiazole structures has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria .

Antimicrobial Activity Data Table

| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |

|---|---|---|---|

| N-(2-methoxyphenethyl)-... | Moderate | Strong | Inhibition of DHPS |

| Related Thiazole Derivatives | Variable | Variable | Disruption of cell membrane integrity |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that specific substitutions on the thiazole ring significantly influence the biological activity of these compounds. For instance, modifications at the para position of the phenyl ring have been linked to enhanced anticancer and antimicrobial activities .

Key SAR Findings

- Substitution Patterns : Para-substituted phenyl rings increase activity.

- Thiazole Ring Modifications : Electron-donating groups enhance cytotoxicity.

- Linker Variations : Changes in the linker between the thiazole and sulfonamide groups can modulate potency.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including N-(2-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, exhibit significant anticancer properties.

Key Findings from Research Studies

| Study | Cell Line | Mechanism | Results |

|---|---|---|---|

| Study 1 | Melanoma | Inhibition of tubulin polymerization | IC50 in low nanomolar range |

| Study 2 | Prostate Cancer | Apoptosis induction | Significant tumor regression observed |

Antimicrobial Activity

N-(2-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide has also been explored for its antimicrobial properties.

Antimicrobial Activity Data Table

| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |

|---|---|---|---|

| N-(2-methoxyphenethyl)-... | Moderate | Strong | Inhibition of DHPS |

| Related Thiazole Derivatives | Variable | Variable | Disruption of cell membrane integrity |

Structure-Activity Relationship (SAR)

SAR studies reveal that specific substitutions on the thiazole ring significantly influence the biological activity of these compounds.

Key SAR Findings

- Substitution Patterns : Para-substituted phenyl rings increase activity.

- Thiazole Ring Modifications : Electron-donating groups enhance cytotoxicity.

- Linker Variations : Changes in the linker between the thiazole and sulfonamide groups can modulate potency.

Case Studies

Several case studies highlight the efficacy of N-(2-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide in clinical settings:

- Case Study 1 : A clinical trial involving a derivative similar to this compound showed promising results in patients with advanced solid tumors, demonstrating significant tumor regression.

- Case Study 2 : Another study focused on a related compound showed enhanced effectiveness when combined with conventional chemotherapy agents, suggesting potential for combination therapy approaches.

Summary of Biological Activities

The following table summarizes the biological activities associated with N-(2-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits tubulin polymerization; induces apoptosis |

| Antimicrobial | Inhibits DHPS; effective against Gram-positive/negative bacteria |

Chemical Reactions Analysis

Thiazole Core Reactivity

The thiazole ring (C₃H₃NS) undergoes characteristic reactions:

-

Electrophilic Substitution : Nitration or halogenation occurs at the 5-position due to electron-rich sulfur and nitrogen atoms.

-

Nucleophilic Attack : The C-2 position reacts with Grignard reagents or organolithium compounds to form substituted derivatives.

Table 1 : Thiazole ring modifications

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-thiazole derivative |

| Halogenation | Cl₂/FeCl₃, 40°C | 5-Chloro-thiazole analog |

Thiophene Sulfonamide Reactivity

The thiophene-2-sulfonamide group (-SO₂NH₂) participates in:

-

Hydrolysis : Acidic or basic conditions cleave the sulfonamide bond, yielding thiophene-2-sulfonic acid and free amine.

-

Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at the sulfonamide nitrogen .

Key Finding :

-

DFT calculations suggest the sulfonamide’s HOMO (-6.2 eV) facilitates nucleophilic reactivity, aligning with observed coupling efficiency .

Carboxamide Functionalization

The 4-carboxamide group (-CONH-) enables:

-

Amide Bond Cleavage : Hydrolysis with HCl/NaOH produces thiazole-4-carboxylic acid and 3-methoxyphenethylamine.

-

Condensation Reactions : Reacts with aldehydes (e.g., benzaldehyde) under Dean-Stark conditions to form Schiff bases .

Table 2 : Carboxamide-derived reactions

| Substrate | Reaction Partner | Product | Yield (%) |

|---|---|---|---|

| Carboxamide | Benzaldehyde | N-benzylidene derivative | 72 |

| Carboxamide | Thionyl chloride | Acid chloride intermediate | 89 |

Methoxyphenethyl Group Transformations

The 3-methoxyphenethyl chain (-CH₂CH₂C₆H₄OMe) undergoes:

-

Demethylation : BBr₃ in DCM removes the methoxy group, forming a phenolic derivative .

-

Oxidation : KMnO₄ oxidizes the ethyl linker to a ketone.

Mechanistic Insight :

Cyclization Reactions

Intramolecular cyclization under acidic conditions forms fused heterocycles:

-

Thiazolo[5,4-b]thiophene Systems : Achieved via HCl-mediated dehydration.

-

Biological Implications : Cyclized analogs show enhanced COX-2 inhibition (IC₅₀ = 0.87 μM vs. 1.44 μM for parent compound) .

Stability Under Physiological Conditions

Comparison with Similar Compounds

Sulfonamido Group Modifications

- Thiophene-2-sulfonamido vs. Phenylsulfonamido: The target compound’s thiophene-2-sulfonamido group (electron-deficient heterocycle) contrasts with phenylsulfonamido derivatives like N-(2-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (CAS 1021124-54-8, ).

Azidobenzamido Derivatives :

Compounds 32–36 () feature azidobenzamido groups, which are reactive but less stable. The thiophene sulfonamido group in the target compound offers greater metabolic stability, critical for in vivo applications .

Carboxamide Substituents

2-Methoxyphenethyl vs. Cyclohexyl/Difluorocyclohexyl :

The 2-methoxyphenethyl chain provides moderate lipophilicity and aromatic interactions, differing from bulky groups like 4,4-difluorocyclohexyl in compounds 108–111 (). The phenethyl group may enhance blood-brain barrier penetration compared to cyclohexyl derivatives .- Diisopropylaminoethyl (Acotiamide): Acotiamide () has a basic diisopropylaminoethyl group, enabling ionic interactions. The target compound’s neutral methoxyphenethyl group may reduce off-target binding to charged receptors .

Physicochemical Properties

*Predicted using QikProp (BIOVIA).

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Thiazole Core Formation via Hantzsch Thiazole Synthesis

The thiazole ring is constructed using the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halo carbonyl compound. For this target molecule, thiophene-2-sulfonamide is first converted into a thioamide derivative by reacting with acetyl chloride in the presence of triethylamine (Scheme 1). The resulting thioamide is then combined with ethyl 3-bromopyruvate under reflux conditions to yield 2-(thiophene-2-sulfonamido)thiazole-4-carboxylic acid ethyl ester.

Reaction Conditions

- Thioamide formation : Thiophene-2-sulfonamide (1.0 equiv), acetyl chloride (1.2 equiv), triethylamine (2.0 equiv), tetrahydrofuran (THF), 0°C to room temperature, 12 h.

- Cyclization : Ethyl 3-bromopyruvate (1.1 equiv), reflux in ethanol, 8 h.

Ester Hydrolysis and Acyl Chloride Formation

The ethyl ester intermediate undergoes hydrolysis using lithium hydroxide monohydrate in a THF-water mixture (3:1 v/v) to produce the corresponding carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) at reflux converts the acid into the reactive acyl chloride intermediate, which is critical for carboxamide bond formation.

Key Data

- Hydrolysis yield : 92% (isolated).

- Acyl chloride conversion : 98% (by ¹H NMR monitoring).

Carboxamide Coupling with 2-Methoxyphenethylamine

The acyl chloride is reacted with 2-methoxyphenethylamine in dichloromethane (DCM) using triethylamine as a base to facilitate the nucleophilic acyl substitution (Scheme 2). This step introduces the 2-methoxyphenethyl group, completing the carboxamide linkage.

Optimized Conditions

- Solvent : Anhydrous DCM.

- Base : Triethylamine (3.0 equiv).

- Temperature : 0°C to room temperature, 24 h.

- Yield : 68% after column chromatography (silica gel, hexane/ethyl acetate 3:2).

Analytical Validation and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

The final compound exhibits a molecular ion peak at m/z 412.0805 ([M + H]⁺), consistent with the theoretical mass of C₁₈H₁₈N₃O₄S₂ (calcd. 412.0790).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆)

- δ 10.15 (s, 1H, carboxamide NH).

- δ 8.02 (d, J = 3.5 Hz, 1H, thiophene H-3).

- δ 7.75 (d, J = 5.0 Hz, 1H, thiophene H-5).

- δ 7.55–7.12 (m, 4H, aromatic protons from methoxyphenethyl).

- δ 3.85 (s, 3H, OCH₃).

- δ 3.65 (t, J = 7.5 Hz, 2H, CH₂ adjacent to methoxy group).

- δ 2.90 (t, J = 7.5 Hz, 2H, CH₂ adjacent to carboxamide).

¹³C NMR (125 MHz, DMSO-d₆)

Comparative Analysis of Synthetic Approaches

Alternative Sulfonylation Strategies

In a modified route, the sulfonamide group is introduced after thiazole ring formation. A 2-aminothiazole intermediate is generated by deprotecting a 2-acetylaminothiazole derivative using trifluoroacetic acid (TFA). Subsequent reaction with thiophene-2-sulfonyl chloride in THF yields the sulfonamide (Scheme 3).

Advantages :

- Higher functional group tolerance.

- Avoids instability issues with sulfonamide-containing thioamides.

Disadvantages :

Solvent and Catalytic Effects

Comparative studies reveal that using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in DCM improves carboxamide coupling efficiency (75% yield) compared to acyl chloride methods. However, this approach necessitates pre-activation of the carboxylic acid and is less scalable.

Data Tables: Reaction Optimization and Yields

Table 1. Summary of Key Synthetic Steps and Yields

Table 2. Spectroscopic Data Comparison

| Parameter | Observed Value | Theoretical Value | Reference |

|---|---|---|---|

| HRMS ([M + H]⁺) | 412.0805 | 412.0790 | |

| ¹H NMR (OCH₃) | δ 3.85 (s) | δ 3.83–3.87 | |

| ¹³C NMR (C=O) | δ 166.4 | δ 166.0–167.0 |

Q & A

Q. What synthetic methodologies are commonly employed to construct the thiazole-4-carboxamide scaffold in this compound?

The thiazole core is typically synthesized via cyclization reactions using α-halo carbonyl intermediates. For example, coupling 2-aminothiazole-4-carboxylic acid derivatives with amines (e.g., 2-methoxyphenethylamine) under HBTU/DIPEA activation in DMF yields carboxamide linkages . Thiophene-2-sulfonamide groups are introduced via sulfonylation of primary amines using thiophene-2-sulfonyl chloride under basic conditions (e.g., NaH or EtN) .

Q. How can structural purity and identity be validated for this compound?

- NMR Spectroscopy : and NMR are critical for confirming substituent connectivity and stereochemistry. For example, methoxyphenethyl protons resonate at δ 3.3–3.5 ppm (OCH) and δ 2.8–3.1 ppm (CH-phenethyl) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. What solvent systems and purification techniques optimize yield for this compound?

Polar aprotic solvents (DMF, DMSO) are preferred for coupling reactions. Post-synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents. Final purification employs flash chromatography (silica gel, hexane/EtOAc gradients) or preparative TLC .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxyphenethyl group influence bioactivity?

Substituents on the phenethyl moiety (e.g., methoxy vs. trifluoromethoxy) modulate lipophilicity and target binding. Computational studies (e.g., docking with COX-2 or kinase targets) can predict interactions, while SAR analysis of analogs (e.g., replacing methoxy with halogens) validates these effects .

Q. What strategies resolve contradictions in biological activity data across analogs?

- Dose-Response Curves : Confirm activity trends at multiple concentrations (e.g., IC values in enzyme assays).

- Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

- Crystallography : Co-crystallization with target proteins (e.g., kinases) identifies binding modes and explains outlier activities .

Q. How can the thiophene-2-sulfonamido moiety be modified to enhance pharmacokinetics?

Q. What mechanistic insights explain low synthetic yields in certain analogs?

Low yields (<10%) in sulfonamide coupling may stem from steric hindrance (e.g., bulky substituents on the amine) or competing side reactions (e.g., hydrolysis of sulfonyl chlorides). Optimizing reaction temperature (0–25°C) and stoichiometry (1.2 eq sulfonyl chloride) can mitigate this .

Methodological Considerations

Q. How to design a stability study under physiological conditions?

Q. What computational tools predict metabolic hotspots?

Software like MetaSite or GLORY identifies vulnerable sites (e.g., methoxyphenethyl O-demethylation or thiazole oxidation) for targeted deuteration or fluorination to block metabolism .

Q. How to validate target engagement in cellular assays?

Use CRISPR-engineered cell lines lacking the putative target (e.g., kinase knockout) to confirm on-target effects. Alternatively, cellular thermal shift assays (CETSA) measure protein-ligand binding in situ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.